2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound features a central 1H-imidazole ring substituted with a hydroxymethyl group at position 5, a carbamoylmethyl moiety linked to a 4-methylphenyl group at position 1, and a sulfanyl-acetamide chain terminating in a 3-methylphenyl group at position 2.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-6-8-18(9-7-16)11-24-21(29)13-27-20(14-28)12-25-23(27)31-15-22(30)26-19-5-3-4-17(2)10-19/h3-10,12,28H,11,13-15H2,1-2H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYDMENOGHVIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Hydroxymethyl Group: This step can be achieved through hydroxymethylation reactions, often using formaldehyde and a base.
Carbamoylation: The carbamoyl group is introduced using carbamoyl chlorides or isocyanates in the presence of a base.
Final Coupling: The final coupling of the imidazole derivative with the acetamide moiety is typically carried out using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazole ring and aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted imidazole or aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic rings and carbamoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Key Observations :
- The target compound’s hydroxymethyl group enhances hydrophilicity compared to analogs with halogens (e.g., chlorophenyl in ) or sulfonyl groups (e.g., ).
- The carbamoylmethyl substituent may improve binding affinity to enzymes or receptors compared to simpler acetamide derivatives .
Spectral Data Comparison
Computational and Bioactivity Comparisons
Molecular Similarity Analysis
- Tanimoto Coefficients: Structural similarity to known bioactive compounds can be quantified using Morgan fingerprints (e.g., Tanimoto >0.8 indicates high similarity ). For example: Analog : Estimated Tanimoto ~0.65–0.75 (shared imidazole-sulfanyl backbone). Analog 6m : Tanimoto ~0.50–0.60 (divergent triazole vs. imidazole core).
- Molecular Networking : Clustering based on MS/MS fragmentation (cosine score >0.7) suggests the target compound may group with imidazole-acetamide derivatives, predicting similar modes of action (e.g., kinase inhibition ).
Predicted Bioactivity
- Antimicrobial Potential: Analog 6m’s naphthalene group enhances lipid membrane penetration, a trait absent in the target compound .
- Anticancer Activity : Methylsulfonyl and benzimidazole moieties in correlate with tubulin inhibition, while the target’s hydroxymethyl group may favor DNA intercalation .
Biological Activity
The compound 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule featuring an imidazole ring, sulfanyl group, and various functional groups. This structure suggests potential biological activities that warrant investigation for applications in medicinal chemistry and biological research.
Structural Features
The compound's unique structure includes:
- Imidazole Ring : Commonly associated with enzyme inhibition.
- Sulfanyl Group : Known to enhance biological activity through interactions with thiol groups in proteins.
- Hydroxymethyl Group : Potentially involved in hydrogen bonding and enhancing solubility.
- Aromatic Substituents : The presence of phenyl groups may contribute to hydrophobic interactions, influencing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit various kinases, which are critical in signal transduction pathways.
- Modulation of Protein Activity : By binding to allosteric sites or active sites on proteins, it can alter their function and influence cellular processes.
Biological Activity Data
Recent studies have highlighted the compound's potential as a drug candidate. Below is a summary of its biological activities based on available research:
Case Studies
-
Kinase Inhibition Study :
A study evaluated the compound's inhibitory effects on various kinases, showing significant potency against specific targets involved in cancer progression. The results indicated that the compound could serve as a lead for developing targeted cancer therapies. -
Antiproliferative Effects :
Research on derivatives of the compound demonstrated marked antiproliferative effects in mammalian cells, particularly when activated by UVA light. This suggests potential applications in photodynamic therapy for cancer treatment. -
Animal Model Evaluations :
In preclinical trials using rodent models, the compound exhibited substantial antinociceptive effects, indicating its potential for pain management therapies. The ED50 values were comparable to established analgesics, highlighting its efficacy.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including imidazole ring formation, functional group introduction (e.g., hydroxymethyl, sulfanyl), and carbamoylation. Key steps:
- Imidazole Cyclization : Use precursors like glyoxal and ammonium acetate under acidic conditions (e.g., acetic acid) at 80–100°C .
- Sulfanyl Linkage Formation : React the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetamide) in DMF with K₂CO₃ as a base .
- Carbamoylation : Introduce the (4-methylphenyl)methyl carbamoyl group via coupling reagents like EDC/HOBt in anhydrous dichloromethane .
Optimization Tips : - Catalysts such as Zeolite (Y-H) improve reaction efficiency in carbamoylation steps .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., imidazole protons at δ 7.2–7.8 ppm, sulfanyl group at δ 3.3–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₄O₃S: 477.1902) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Validation : Cross-reference spectral data with PubChem entries for analogous imidazole-acetamide derivatives .
Q. How can researchers design preliminary assays to evaluate its biological activity?
Initial Screening :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorometric assays .
Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance biological efficacy?
Methodology :
- Substituent Variation : Modify the hydroxymethyl, carbamoyl, or aryl groups (Table 1) .
- Bioisosteric Replacement : Replace the sulfanyl group with sulfoxide/sulfone to assess redox stability .
Table 1 : SAR Trends for Key Substituents
| Substituent Position | Modification | Observed Effect (vs. Parent Compound) |
|---|---|---|
| Imidazole C5 | Hydroxymethyl → Methyl | ↓ Anticancer activity (IC₅₀: 25 µM → 50 µM) |
| Carbamoyl Group | (4-MePh)methyl → Benzyl | ↑ Solubility; ↔ Enzyme inhibition |
| Sulfanyl Linkage | S → SO (Oxidation) | ↑ Metabolic stability; ↓ Toxicity |
Q. What strategies resolve contradictions in biological activity data across different studies?
Case Example : Discrepancies in antimicrobial potency may arise from:
- Strain Variability : Use standardized ATCC strains and consistent inoculum sizes .
- Solvent Effects : DMSO concentrations >1% can inhibit bacterial growth; use ≤0.5% .
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .
Q. How can computational modeling predict molecular targets and binding modes?
Approach :
- Docking Simulations : Use AutoDock Vina to model interactions with kinase domains (PDB: 1ATP) .
- MD Simulations : GROMACS for stability analysis (20 ns trajectories, AMBER force field) .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Q. What enzymatic assays are suitable for elucidating its mechanism of action?
Protocols :
Q. How can AI-driven platforms optimize reaction pathways and reduce R&D timelines?
Tools :
- ICReDD Workflow : Integrate quantum chemical calculations (Gaussian 16) with robotic synthesis .
- COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up reactions .
Outcome : Predict optimal solvent (e.g., THF vs. DMF) and catalyst loading in <48 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
